molecular formula C8H9BrClNO B6335463 (S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol CAS No. 1212995-13-5

(S)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol

Cat. No. B6335463
CAS RN: 1212995-13-5
M. Wt: 250.52 g/mol
InChI Key: RFVRBZJGTWJDRC-MRVPVSSYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, enhancing our understanding of stereochemistry, isomerism, hybridization, and orbitals .

Mechanism of Action

Target of Action

Similar compounds have been associated with the treatment of depression , suggesting that this compound may interact with neurotransmitter systems in the brain.

Mode of Action

Based on its structural similarity to known antidepressants, it may interact with neurotransmitter systems, such as the serotonin, dopamine, and noradrenaline systems . These interactions could lead to changes in neurotransmitter levels, which can affect mood and other aspects of mental health.

Biochemical Pathways

It is likely that this compound affects the monoamine neurotransmitter systems, which include the serotonin, dopamine, and noradrenaline pathways . These pathways play crucial roles in regulating mood, motivation, attention, and arousal.

Result of Action

Based on its potential role as an antidepressant , it may help alleviate symptoms of depression by modulating neurotransmitter levels in the brain.

properties

IUPAC Name

(2S)-2-amino-2-(4-bromo-2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVRBZJGTWJDRC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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